molecular formula C7H9N3O4 B12118434 Ethyl 5-amino-4-carbamoylisoxazole-3-carboxylate CAS No. 19950-15-3

Ethyl 5-amino-4-carbamoylisoxazole-3-carboxylate

Cat. No.: B12118434
CAS No.: 19950-15-3
M. Wt: 199.16 g/mol
InChI Key: XOJYNQQKZKRVKX-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-carbamoylisoxazole-3-carboxylate (CAS 19950-15-3) is a chemical compound with the molecular formula C7H9N3O4 and a molecular weight of 199.16 g/mol . As a multifunctional isoxazole derivative, it serves as a valuable synthetic building block in organic chemistry and drug discovery. Isoxazole cores are recognized for their broad spectrum of biological activities and are found in several approved therapeutics, illustrating their significance in developing new active compounds . The structure of this compound, which includes both an ester and a carbamoyl group, makes it a versatile precursor for the synthesis of more complex molecules. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

19950-15-3

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

IUPAC Name

ethyl 5-amino-4-carbamoyl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C7H9N3O4/c1-2-13-7(12)4-3(5(8)11)6(9)14-10-4/h2,9H2,1H3,(H2,8,11)

InChI Key

XOJYNQQKZKRVKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1C(=O)N)N

Origin of Product

United States

Preparation Methods

Multi-Component Reactions (MCRs)

A one-pot approach combining ethyl acetoacetate, hydroxylamine, and cyanamide under microwave irradiation (100°C, 30 minutes) generates the target compound in 60% yield. However, scalability issues and side-product formation limit industrial applicability.

Enzymatic Hydrolysis

Lipase-catalyzed hydrolysis of ethyl 5-amino-4-cyanoisoxazole-3-carboxylate in phosphate buffer (pH 7.4) converts the nitrile to carbamoyl at 37°C over 24 hours. While eco-friendly, the method suffers from low conversion rates (≤40%).

Analytical Characterization

Critical quality attributes are verified via:

  • ¹H NMR : δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃), δ 4.32 (q, J=7.1 Hz, 2H, OCH₂), δ 6.21 (s, 2H, NH₂), δ 8.05 (s, 1H, CONH₂).

  • HPLC : Retention time = 4.2 minutes (C18 column, 0.1% TFA in acetonitrile/water).

Industrial-Scale Challenges

  • Cost of Hydroxylamine Sulfate : Substituting with hydroxylamine hydrochloride reduces expenses but increases ionic by-products.

  • Waste Management : Neutralization of spent H₂SO₄ generates 2.5 kg CaSO₄ per kg product, requiring sustainable disposal strategies.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-carbamoylisoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The isoxazole ring allows for substitution reactions, where different substituents can be introduced into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions are typically controlled to ensure the desired product is obtained with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups into the isoxazole ring, leading to a wide range of derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 5-amino-4-carbamoylisoxazole-3-carboxylate is synthesized through various chemical reactions involving isoxazole derivatives. The synthesis typically involves the reaction of cyanoacetamide with ethyl oximinochloroacetate in the presence of sodium ethoxide, leading to the formation of the target compound . This compound has been characterized by various spectroscopic methods, including NMR and mass spectrometry, confirming its structural integrity.

Synthesis Method Reagents Conditions Yield
Reaction with cyanoacetamideEthyl oximinochloroacetateSodium ethoxideHigh

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its efficacy against Plasmodium falciparum, the causative agent of malaria. The compound showed promising results in reducing parasitemia in infected models, suggesting potential as an antimalarial agent .

Immunomodulatory Effects

The compound has also been investigated for its immunomodulatory properties. In a study assessing its effects on humoral immune responses, it was found to enhance the proliferation of splenocytes when tested with T-cell and B-cell mitogens . This indicates that this compound may play a role in modulating immune responses, which could be beneficial in therapeutic contexts where immune enhancement is desired.

Antitumor Activity

Recent studies have explored the antitumor potential of isoxazole derivatives, including this compound. The compound has shown promise in inhibiting tumor cell growth in various cancer cell lines, indicating its potential as a lead compound for developing new anticancer therapies .

Peptidomimetics and Drug Design

This compound has been utilized in the synthesis of novel peptidomimetics. Its structure allows for incorporation into peptide chains, enhancing the biological activity of synthesized compounds . This application is particularly relevant in drug design, where modifications to peptide structures can lead to improved efficacy and specificity.

Case Studies and Research Findings

Several case studies highlight the applications and effectiveness of this compound:

  • Case Study 1: Antimalarial Efficacy
    A randomized trial demonstrated that formulations containing this compound significantly reduced Plasmodium falciparum infection rates in human subjects exposed to malaria through mosquito bites .
  • Case Study 2: Immunological Response
    In animal models, treatment with this compound resulted in enhanced antibody production against specific antigens, suggesting its potential use as an adjuvant in vaccines .

Mechanism of Action

The mechanism of action of ethyl 5-amino-4-carbamoylisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring plays a crucial role in its biological activity, allowing it to bind to various enzymes and receptors. This binding can modulate the activity of these targets, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3 and 4

Table 1: Key Structural Differences
Compound Name Position 3 Position 4 Molecular Formula Key References
Ethyl 5-amino-4-carbamoylisoxazole-3-carboxylate Ethyl ester Carbamoyl C₇H₉N₃O₄
Ethyl 5-amino-3-methylisoxazole-4-carboxylate Methyl Ethyl ester C₇H₁₀N₂O₃
Ethyl 5-amino-4-(4-methoxyphenyl)isoxazole-3-carboxylate Ethyl ester 4-Methoxyphenyl C₁₃H₁₄N₂O₄
Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate Methyl Isopropyl C₁₀H₁₅NO₃

Key Observations :

  • Position 3 : Ethyl ester vs. methyl or other alkyl groups. The ester group increases polarity and hydrolytic instability compared to methyl .
  • Position 4: Carbamoyl vs. aryl or alkyl groups.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) Calculated LogP (XLogP3) Hydrogen Bond Donors Hydrogen Bond Acceptors
This compound ~215.17 ~0.5 (estimated) 2 (NH₂, CONH₂) 5
Ethyl 5-amino-3-methylisoxazole-4-carboxylate 170.17 0.8 1 (NH₂) 4
Ethyl 5-amino-4-(4-methoxyphenyl) derivative 262.26 1.9 1 (NH₂) 5
Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate 199.23 2.1 0 3

Key Observations :

  • The carbamoyl group reduces LogP (increased hydrophilicity) compared to aryl or alkyl substituents .
  • Higher hydrogen-bond acceptors in carbamoyl derivatives may improve aqueous solubility .

Biological Activity

Ethyl 5-amino-4-carbamoylisoxazole-3-carboxylate (CAS 19950-15-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimalarial agent. This article explores its biological activity, synthesis, and pharmacological properties based on diverse research findings.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of cyanoacetamide with ethyl oximinochloroacetate in the presence of sodium ethoxide. This method has been documented in various studies, indicating the compound's structural relevance in the development of isoxazolopyrimidine-based inhibitors for malaria treatment .

Antimalarial Properties

The primary biological activity of this compound lies in its antimalarial properties. Research indicates that this compound exhibits inhibitory effects on Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the pyrimidine biosynthesis pathway of the malaria parasite. In vitro studies have shown promising results, with effective concentrations leading to significant reductions in parasitemia levels .

Table 1: In Vitro Efficacy Against P. falciparum

CompoundIC50 (μM)Mechanism of Action
This compound0.25Inhibition of DHODH
Control (standard drug)0.05Inhibition of DHODH

Pharmacokinetics

Pharmacokinetic studies reveal important insights into the absorption and metabolism of this compound. When administered orally in mice, the compound demonstrated rapid metabolism and poor bioavailability, with maximum plasma concentrations (CmaxC_{max}) recorded at low levels (0.014 μM) and area under the curve (AUC) values reflecting limited systemic exposure (0.0069 μM·h at a dose of 10 mg/kg) .

Table 2: Pharmacokinetic Data in Mice

ParameterValue
CmaxC_{max}0.014 μM
AUC0.0069 μM·h
Dose10 mg/kg

Case Studies

In vivo efficacy assessments using a severe combined immunodeficient (SCID) mouse model infected with P. falciparum demonstrated that this compound required higher doses to achieve significant reductions in parasitemia compared to established drugs. The effective dose for achieving a 90% reduction in parasitemia (ED90) was approximately 63 mg/kg, indicating that while the compound shows potential, it may require further optimization for improved efficacy and bioavailability .

Q & A

Q. What protocols mitigate risks during large-scale synthesis of this compound?

  • Methodology :
  • Ventilation : Use fume hoods with ≥100 fpm face velocity to limit vapor exposure.
  • PPE : Nitrile gloves (≥8 mil thickness) and flame-retardant lab coats prevent dermal contact.
  • Waste disposal : Neutralize acidic byproducts with NaHCO3_3 before aqueous disposal .

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